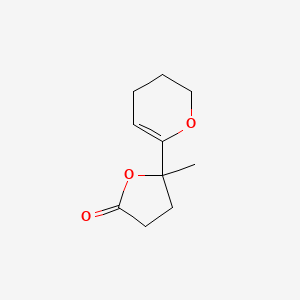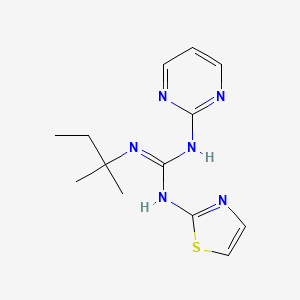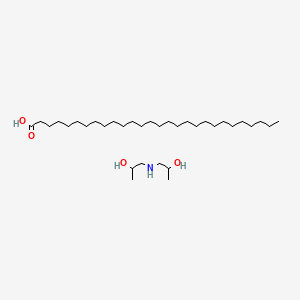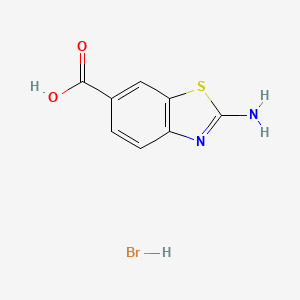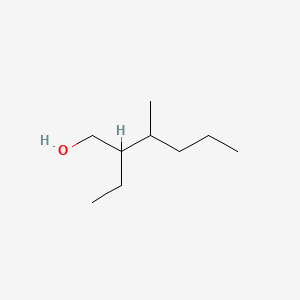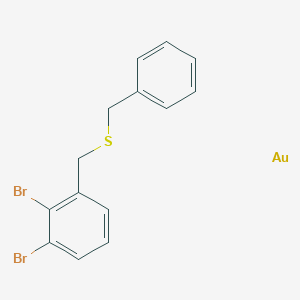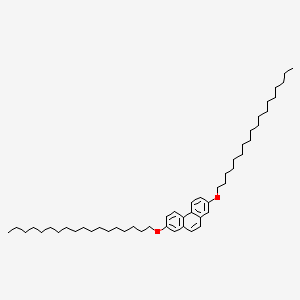
2,7-Bis(octadecyloxy)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis(octadecyloxy)phenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two octadecyloxy groups at the 2 and 7 positions of the phenanthrene core. Phenanthrene itself is known for its applications in pharmaceuticals and environmental studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Bis(octadecyloxy)phenanthrene typically involves the alkylation of phenanthrene with octadecyloxy groups. One common method is the Friedel-Crafts alkylation, where phenanthrene is reacted with octadecyloxy chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkylating agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the purification of phenanthrene, followed by its reaction with octadecyloxy chloride under controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Bis(octadecyloxy)phenanthrene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid.
Major Products:
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Bis(octadecyloxy)phenanthrene has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,7-Bis(octadecyloxy)phenanthrene is primarily based on its interaction with molecular targets through π-π stacking interactions and hydrophobic interactions. These interactions facilitate the binding of the compound to specific molecular targets, influencing various biochemical pathways. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Phenanthrene: The parent compound, known for its applications in pharmaceuticals and environmental studies.
Phenanthridine: A derivative used in dyes and as an oxidizing agent.
Phenanthrenequinone: An oxidized form of phenanthrene used in various chemical reactions.
Uniqueness: 2,7-Bis(octadecyloxy)phenanthrene is unique due to the presence of long alkyl chains, which impart distinct hydrophobic properties and enhance its solubility in non-polar solvents. This makes it particularly useful in applications requiring hydrophobic interactions, such as drug delivery and material science .
Eigenschaften
CAS-Nummer |
65788-10-5 |
|---|---|
Molekularformel |
C50H82O2 |
Molekulargewicht |
715.2 g/mol |
IUPAC-Name |
2,7-dioctadecoxyphenanthrene |
InChI |
InChI=1S/C50H82O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41-51-47-37-39-49-45(43-47)35-36-46-44-48(38-40-50(46)49)52-42-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-40,43-44H,3-34,41-42H2,1-2H3 |
InChI-Schlüssel |
KRTPKAFYHITKFG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC2=C(C=C1)C3=C(C=C2)C=C(C=C3)OCCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
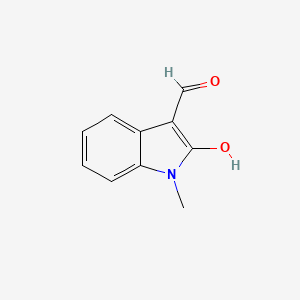
![2-Cyano-2-{[(3,4-dichlorobenzoyl)oxy]imino}-N-methylacetamide](/img/structure/B14472817.png)
![4-[diethylphosphoryl-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline](/img/structure/B14472818.png)
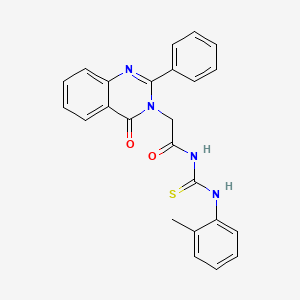
![1,2,4,5,6-Pentafluoro-3-azabicyclo[4.2.0]octa-2,4-diene](/img/structure/B14472839.png)
